[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid chemical properties and structure
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid chemical properties and structure
An In-Depth Technical Guide to [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
Foreword for the Advanced Practitioner
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Arylboronic acids, in particular, have ascended to a position of prominence, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a trifunctional reagent of significant interest: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid. The presence of an amine, an ester, and a boronic acid on a single phenyl ring presents a unique synthetic platform. The strategic positioning of these groups—the ortho-amino functionality influencing the electronic nature and reactivity of the boronic acid, and the para-ester providing a site for further modification—renders this molecule a versatile intermediate for drug discovery professionals and researchers. This document provides a deep dive into its chemical properties, structure, synthesis, and reactivity, with a focus on the practical application and mechanistic underpinnings that a senior application scientist would prioritize.
Section 1: Core Chemical Identity and Physicochemical Properties
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a functionalized aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates three key functional groups: a boronic acid, an amine, and an ethoxycarbonyl group, making it a versatile building block.
Structural and Molecular Data
The compound's identity is defined by the following key identifiers and properties:
-
Chemical Name: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
-
Synonyms: 2-Amino-4-ethoxycarbonylphenylboronic acid, Ethyl 3-amino-4-boronobenzoate[2]
This trifunctional nature allows for selective reactions and modifications, making it a strategic component in multi-step syntheses. It is also available as a hydrochloride salt (CAS No: 957034-59-2), which can offer enhanced stability.[2][5][6]
Physicochemical Characteristics
A summary of the key physicochemical data is presented in the table below. This information is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 957103-69-4 | [3][4] |
| Molecular Formula | C₉H₁₂BNO₄ | [3][4] |
| Molecular Weight | 209.01 g/mol | [3][4] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Often stored under an inert atmosphere due to sensitivity to air and moisture.[8][9] Recommended storage at 2-8°C.[5] | |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture and air.[8] |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. One would also expect a quartet and a triplet corresponding to the ethyl group of the ester, and a broad singlet for the amine protons. The boronic acid protons are often broad and may exchange with solvent, sometimes not being distinctly visible. For comparison, the aromatic protons of unsubstituted phenylboronic acid appear in the 7.3-8.0 ppm range.[10]
-
¹³C NMR: The carbon spectrum would show nine distinct signals, including those for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
-
¹¹B NMR: This technique is particularly useful for boronic acids. The chemical shift provides information about the hybridization state of the boron atom. In its trigonal sp² hybridized state, the signal typically appears around 27-33 ppm. Upon coordination with a Lewis base or under basic pH conditions, it can shift upfield to a tetrahedral sp³ hybridized state.[11]
Section 2: Synthesis and Manufacturing
The synthesis of polysubstituted benzene rings like [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid requires a strategic, multi-step approach. A plausible and industrially relevant pathway starts from a commercially available precursor, 4-carboxyphenylboronic acid, and involves a sequence of nitration, esterification, and reduction.[12]
Synthetic Workflow Overview
The logical flow for the synthesis is designed to manage the directing effects of the functional groups and ensure high yields and purity.
Caption: Synthetic pathway from 4-carboxyphenylboronic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established chemical transformations for similar compounds.[12]
Step 1: Nitration of 4-Carboxyphenylboronic Acid
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Setup: In a reaction vessel equipped with a stirrer and cooling bath, add concentrated sulfuric acid.
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Addition: Cool the vessel to 0-10°C. Slowly add 4-carboxyphenylboronic acid in portions, maintaining the temperature.
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Nitration: Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water. The product, 2-nitro-4-carboxyphenylboronic acid, will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid
-
Setup: To a flask, add the 2-nitro-4-carboxyphenylboronic acid from the previous step and an excess of ethanol.
-
Catalysis: Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-nitro-4-boronobenzoate.
Step 3: Reduction of the Nitro Group
-
Setup: Dissolve the nitro-ester intermediate in ethanol in a hydrogenation vessel.
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Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Reaction: Subject the mixture to a hydrogen atmosphere (1-3 atm) and stir vigorously at 30-50°C for 8-10 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or slurrying in a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product, [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid.
Section 3: Reactivity and Core Applications
The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for C-C bond formation.[13][14] Its trifunctional nature also opens avenues for its use in constructing complex molecules for pharmaceuticals and materials science.[15][16]
The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura coupling, which forges a bond between the boronic acid's organic group and an organic halide.[13][17] This reaction is valued for its mild conditions and high functional group tolerance.[18]
The catalytic cycle involves three main steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple and are released from the palladium, which regenerates the Pd(0) catalyst.[18]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid with 4-bromoanisole.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent & Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water) and a base such as sodium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the coupled biaryl product.
Applications in Drug Discovery
Boronic acids are integral to modern drug discovery.[19][20] Their unique ability to form reversible covalent bonds with diols makes them useful for developing enzyme inhibitors, particularly for proteases.[15] The FDA-approved drug Bortezomib (Velcade) is a notable example of a boronic acid-containing pharmaceutical.[21]
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid serves as a key building block for creating libraries of novel compounds for high-throughput screening.[15][16] The amino group can act as a hydrogen bond donor or a site for further functionalization, while the ester can be hydrolyzed to a carboxylic acid, another key functional group in drug design. This versatility allows for the synthesis of complex scaffolds targeting a range of diseases.[15]
Section 4: Safety and Handling
Proper handling of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is essential in a laboratory setting. The information below is a summary of typical hazards and precautions.
| Hazard Category | Description and Precautionary Statements |
| Eye Irritation | Causes serious eye irritation. Prevention: Wear protective eye/face protection. Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8][9][22] |
| Skin Irritation | May cause skin irritation. Prevention: Wear protective gloves. Wash skin thoroughly after handling. Response: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[8][22] |
| Inhalation | May cause respiratory irritation. Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Response: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][22] |
| Ingestion | May be harmful if swallowed. Prevention: Do not eat, drink or smoke when using this product. Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
Storage and Disposal:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[8][9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]
References
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Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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2-Amino-4-ethoxycarbonylphenylboronic acid, HCl. Pharmaffiliates. [Link]
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... ResearchGate. [Link]
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Boronic Acid Compounds as Potential Pharmaceutical Agents. PubMed - NIH. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. [Link]
- CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Royal Society of Chemistry. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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